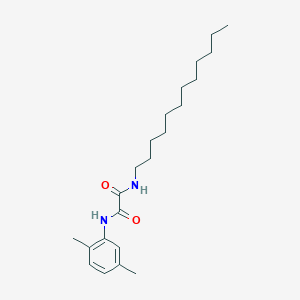
N-(2,5-dimethylphenyl)-N'-dodecylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N’-dodecylethanediamide is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an ethanediamide moiety attached to a dodecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-N’-dodecylethanediamide typically involves the reaction of 2,5-dimethylphenylamine with dodecylamine and ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
Step 1: 2,5-dimethylphenylamine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 2,5-dimethylphenyl carbamate.
Step 2: The intermediate is then reacted with dodecylamine to form N-(2,5-dimethylphenyl)-N’-dodecylethanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反応の分析
Types of Reactions
N-(2,5-dimethylphenyl)-N’-dodecylethanediamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under light or heat to facilitate substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(2,5-dimethylphenyl)-N’-dodecylethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-N’-dodecylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dodecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(2,5-dimethylphenyl)acetamide
- N-(2,5-dimethylphenyl)thiourea
- N-(2,5-dimethylphenyl)urea
Uniqueness
N-(2,5-dimethylphenyl)-N’-dodecylethanediamide is unique due to its combination of a phenyl ring with methyl substitutions and a long dodecyl chain. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane interaction, which are not present in similar compounds with shorter or different substituents.
特性
分子式 |
C22H36N2O2 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
N'-(2,5-dimethylphenyl)-N-dodecyloxamide |
InChI |
InChI=1S/C22H36N2O2/c1-4-5-6-7-8-9-10-11-12-13-16-23-21(25)22(26)24-20-17-18(2)14-15-19(20)3/h14-15,17H,4-13,16H2,1-3H3,(H,23,25)(H,24,26) |
InChIキー |
WCIZDXMSSHOVLV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC(=O)C(=O)NC1=C(C=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1E)-1-(2,4-dichlorobenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11544554.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11544561.png)
![N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-3-methylbenzohydrazide](/img/structure/B11544567.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11544572.png)
![2-(quinolin-8-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11544581.png)
![2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-3,4-dimethylphenol](/img/structure/B11544587.png)
![2-hydroxy-2,2-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11544594.png)
![5-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11544602.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B11544608.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11544617.png)
![N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine](/img/structure/B11544624.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11544634.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11544636.png)
![Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate](/img/structure/B11544641.png)